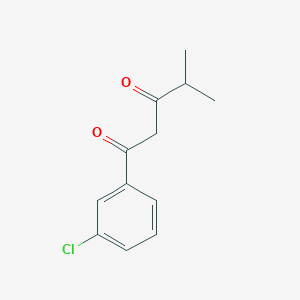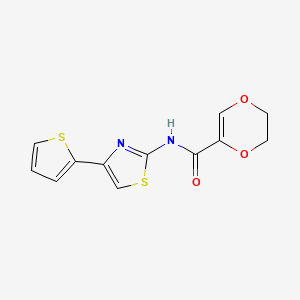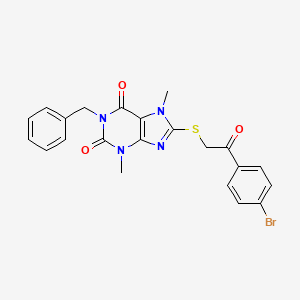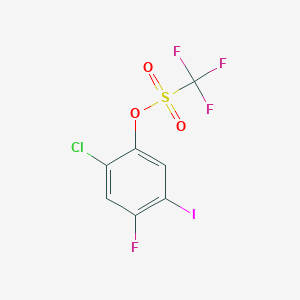
1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.375. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as indoles and pyridines, are central to numerous synthetic strategies for creating biologically active molecules and materials with unique properties. Indole synthesis, for example, has been a key area of interest due to the structural diversity and biological relevance of indole alkaloids. The synthesis approaches are classified based on the bond formation strategies in the indole ring, highlighting the versatility and complexity of indole chemistry (Taber & Tirunahari, 2011).
Biological Activity and Medicinal Applications
The structural framework of heterocyclic compounds is foundational in drug discovery and medicinal chemistry. Pyrrolidine, for instance, is a five-membered nitrogen-containing heterocycle widely utilized for its bioactive properties. The incorporation of pyrrolidine rings into molecules has been shown to enhance pharmacophore exploration, contribute to stereochemistry, and increase three-dimensional molecular coverage. This structural motif is associated with selectivity towards various biological targets, showcasing the medicinal potential of heterocyclic scaffolds (Li Petri et al., 2021).
Applications in Catalysis and Material Science
Heterocyclic N-oxide molecules, derived from structures like pyridine and indazole, have shown remarkable functionalities in catalysis and material science. Their applications extend from forming metal complexes and designing catalysts to facilitating asymmetric synthesis. The diverse biological activities of N-oxide compounds further underscore their utility in drug development, demonstrating the broad application potential of heterocyclic N-oxides (Li et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-3-(5-pyridin-4-yl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-22-11-2-3-17(19(22)24)20(25)23-12-8-16-13-15(4-5-18(16)23)14-6-9-21-10-7-14/h2-7,9-11,13H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEAJIGDEXKGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770077.png)


![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)

